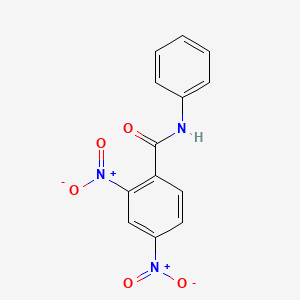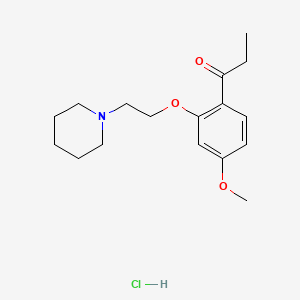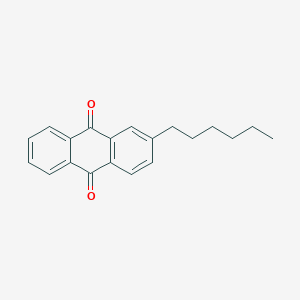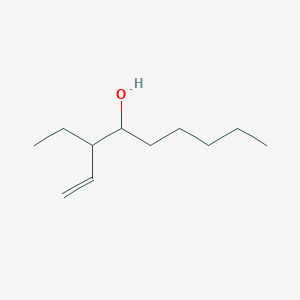
3-Ethylnon-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylnon-1-EN-4-OL: is an organic compound with the molecular formula C11H22O and a molecular weight of 170.2918 g/mol . It is a type of alcohol with a nonene backbone, characterized by the presence of an ethyl group at the third carbon and a hydroxyl group at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylnon-1-EN-4-OL typically involves the reaction of appropriate alkenes with ethyl groups under controlled conditions. One common method is the hydroboration-oxidation of 3-ethylnon-1-ene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 3-ethylnon-1-en-4-one or 3-ethylnon-1-en-4-al.
Reduction: Formation of 3-ethylnonane.
Substitution: Formation of 3-ethylnon-1-en-4-halide.
Scientific Research Applications
Chemistry: 3-Ethylnon-1-EN-4-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Ethylnon-1-EN-4-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, undergoing oxidation or reduction reactions that alter its biological activity .
Comparison with Similar Compounds
1-Nonen-3-ol: Similar structure but lacks the ethyl group at the third carbon.
3-Methyl-1-penten-4-yn-3-ol: Contains a triple bond and a methyl group instead of an ethyl group.
Uniqueness: 3-Ethylnon-1-EN-4-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl group at the third carbon and the hydroxyl group at the fourth carbon makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
10544-97-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-ethylnon-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-11(12)10(5-2)6-3/h5,10-12H,2,4,6-9H2,1,3H3 |
InChI Key |
BOUCKDFONXOULE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CC)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


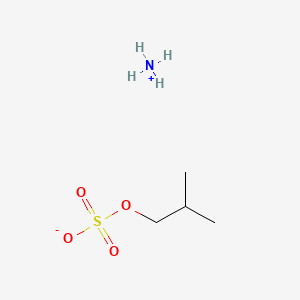

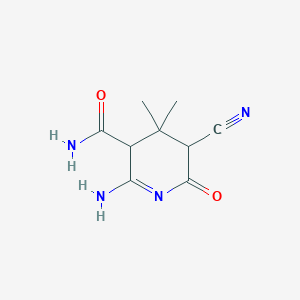

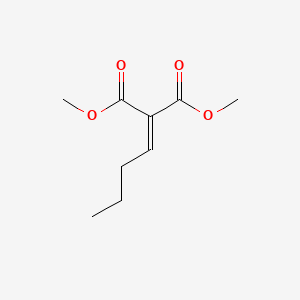

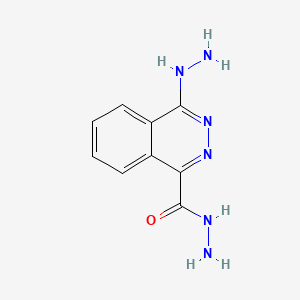
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
